Rigosertib

Description

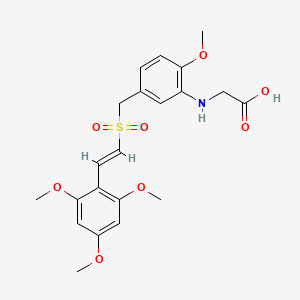

Structure

3D Structure

Properties

IUPAC Name |

2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO8S/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24/h5-11,22H,12-13H2,1-4H3,(H,23,24)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBFCJROIKNMGD-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207984 | |

| Record name | Rigosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592542-59-1 | |

| Record name | Rigosertib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592542-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rigosertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0592542591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rigosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rigosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIGOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67DOW7F9GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rigosertib's Multi-Kinase Inhibition: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rigosertib (ON 01910.Na) is a synthetic benzyl styryl sulfone that has been investigated as a multi-kinase inhibitor in various oncological contexts.[1] Initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), its mechanism of action is now understood to be more complex, involving the modulation of several key signaling pathways critical for cancer cell proliferation and survival.[1][2] This technical guide provides an in-depth overview of this compound's core mechanism of action, focusing on its role as an inhibitor of multiple kinase pathways, including the PLK1, PI3K/Akt, and RAS-RAF-MEK signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the affected pathways and experimental workflows using Graphviz diagrams.

Introduction

The development of targeted cancer therapies has shifted focus towards agents that can simultaneously modulate multiple oncogenic signaling pathways, potentially offering a more robust anti-tumor response and mitigating the development of resistance. This compound has emerged as such a molecule, demonstrating a pleiotropic mechanism of action.[1] While its clinical development has faced challenges, the study of its multi-targeted approach provides valuable insights for drug development professionals.[3] This guide will dissect the primary kinase pathways targeted by this compound, presenting the evidence for its inhibitory effects and the downstream cellular consequences.

Core Mechanisms of Action: A Multi-Kinase Inhibitory Profile

This compound exerts its anti-cancer effects by targeting several critical signaling nodes.

Inhibition of Polo-like Kinase 1 (PLK1)

PLK1 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[4] Overexpression of PLK1 is common in many cancers and is associated with poor prognosis. This compound was one of the first non-ATP-competitive inhibitors of PLK1 to be identified.[1][2]

-

Mechanism: this compound's inhibition of PLK1 disrupts the G2/M cell-cycle transition, leading to mitotic arrest and subsequent apoptosis.[4] This effect is achieved without competing with ATP for the kinase's active site, suggesting an allosteric mechanism of inhibition.[1]

-

Downstream Effects: Inhibition of PLK1 by this compound leads to spindle abnormalities and apoptosis in cancer cells.[5]

Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a frequent event in human cancers. This compound has been shown to inhibit the PI3K/Akt pathway.[4][7]

-

Mechanism: this compound's inhibitory effect on the PI3K pathway contributes to its pro-apoptotic and anti-proliferative activity.[2] It has been shown to inhibit the phosphorylation of key downstream effectors like Akt and mTOR.[8]

-

Downstream Effects: By inhibiting the PI3K/Akt pathway, this compound can induce apoptosis and inhibit cell cycle progression in cancer cells.[8]

Interference with the RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to control gene expression and prevent apoptosis. Mutations in RAS genes are among the most common oncogenic drivers in human cancers. This compound has been described as a RAS-mimetic, interfering with RAS-effector protein interactions.[9]

-

Mechanism: this compound is thought to bind to the RAS-binding domains (RBDs) of effector proteins like RAF kinases, thereby preventing their interaction with RAS and inhibiting downstream signaling.[9] However, some studies suggest this inhibition might be an indirect effect mediated by cellular stress responses.[10]

-

Downstream Effects: Disruption of the RAS-RAF-MEK-ERK pathway by this compound can lead to the suppression of proliferative signals and the induction of apoptosis.[11]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound against various kinases and cancer cell lines.

Table 1: this compound Kinase Inhibition Profile

| Kinase Target | IC50 (nM) | Notes |

| PLK1 | 9 | Non-ATP-competitive inhibition.[2][12] |

| PLK2 | 18-260 | [5] |

| PDGFR | 18-260 | [5] |

| Flt1 | 18-260 | [5] |

| BCR-ABL | 18-260 | [5] |

| Fyn | 18-260 | [5] |

| Src | 18-260 | [5] |

| CDK1 | 18-260 | [5] |

Table 2: this compound Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Various (94 cell lines) | Multiple | 50-250 |

| MES-SA, MES-SA/DX5a | Multidrug Resistant | 50-100 |

| CEM, CEM/C2a | Multidrug Resistant | 50-100 |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

Caption: this compound's multi-target inhibition of key oncogenic signaling pathways.

Experimental Workflow: Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Workflow: Cell Viability Assay (MTT)

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase in a cell-free system.

Materials:

-

Recombinant Kinase

-

Kinase-specific substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.5)

-

This compound stock solution (in DMSO)

-

ATP (radiolabeled, e.g., γ-32P-ATP, or non-radiolabeled for other detection methods)

-

96-well plates

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or other appropriate detection system

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the recombinant kinase and its specific substrate to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate using a phosphorimager (for radiolabeled ATP) or by immunoblotting with a phospho-specific antibody.

-

Quantify the band intensities and calculate the percentage of kinase inhibition for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.[9][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan crystals are visible.[9]

-

Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.[6]

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with this compound or vehicle control for the desired time.

-

Harvest both the adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X binding buffer to each tube.[6]

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis by Propidium Iodide Staining

This flow cytometry method is used to determine the effect of this compound on the cell cycle distribution of cancer cells.[5]

Materials:

-

Cancer cell line of interest

-

This compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with this compound or vehicle control for the desired time.

-

Harvest the cells, wash them with PBS, and resuspend the pellet in a small volume of PBS.

-

While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Centrifuge the fixed cells and wash them with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.[7]

-

Analyze the cells by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound presents a compelling case study in the development of multi-targeted kinase inhibitors. Its ability to concurrently inhibit PLK1, the PI3K/Akt pathway, and the RAS-RAF-MEK cascade underscores a therapeutic strategy aimed at overcoming the robustness and redundancy of cancer cell signaling networks. While the precise molecular interactions and the full extent of its target profile continue to be explored, the existing body of evidence firmly establishes this compound as a multi-kinase inhibitor with significant anti-proliferative and pro-apoptotic effects across a range of preclinical models. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the complex mechanism of action of this compound and similar multi-targeted agents. The ongoing research and clinical trials will be crucial in defining the ultimate therapeutic potential of this molecule.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. kumc.edu [kumc.edu]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

Rigosertib as a Polo-like Kinase 1 (Plk1) Inhibitor in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Polo-like Kinase 1 (Plk1) - A Key Regulator of Mitosis and a Target in Oncology

Polo-like kinase 1 (Plk1) is a serine/threonine-protein kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its functions are integral to several key mitotic events, including the maturation of centrosomes, the assembly of the bipolar spindle, chromosome segregation, and cytokinesis.[3][4] Plk1 expression is tightly regulated throughout the cell cycle, with levels peaking during the G2 and M phases.[4][5]

Structurally, Plk1 is composed of an N-terminal kinase domain and a C-terminal polo-box domain (PBD).[6] The PBD is crucial for the subcellular localization of Plk1, directing the kinase to its various sites of action, such as centrosomes, kinetochores, and the central spindle.[7]

Given its essential role in cell division, Plk1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis.[8] This has made Plk1 an attractive target for the development of novel anticancer therapeutics.[9][10] Inhibition of Plk1 can lead to mitotic arrest, spindle abnormalities, and ultimately, apoptosis in cancer cells.[8]

Rigosertib: A Multi-Kinase Inhibitor with Plk1-Inhibitory Activity

This compound (ON 01910.Na) is a styryl benzyl sulfone that has been investigated as a multi-kinase inhibitor in various cancers.[11][12] It was initially identified as a non-ATP-competitive inhibitor of Plk1.[13][14] This mode of inhibition is significant as it may overcome resistance mechanisms associated with ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases.[14]

Mechanism of Action: A Complex and Debated Topic

This compound's mechanism of action is complex and has been a subject of debate. Initially, it was proposed to allosterically inhibit Plk1, leading to mitotic arrest and apoptosis.[14] It has also been reported to act as a Ras mimetic, interfering with the Ras-Raf interaction, and to inhibit the PI3K/Akt signaling pathway.[14][15]

More recent studies have suggested that this compound's primary mechanism of cytotoxicity may be through microtubule destabilization, independent of direct Plk1 inhibition.[16][17] However, other research maintains that its anti-cancer effects are mediated through the inhibition of multiple signaling pathways, including Plk1.[18] It is plausible that this compound's clinical activity results from its multi-targeted nature.[19]

Signaling Pathways and Cellular Effects of this compound

This compound's engagement with multiple cellular targets leads to a cascade of downstream effects, primarily culminating in cell cycle arrest and apoptosis.

Inhibition of the Plk1 Pathway and Induction of Mitotic Arrest

As a Plk1 inhibitor, this compound disrupts the normal progression of mitosis.[20] By inhibiting Plk1, this compound prevents the proper formation of the mitotic spindle, leading to abnormal spindle structures and a failure of chromosome segregation. This triggers the spindle assembly checkpoint, causing the cells to arrest in the G2/M phase of the cell cycle.[20][21] Prolonged mitotic arrest ultimately leads to apoptotic cell death, often referred to as mitotic catastrophe.[20]

Dual Inhibition of PI3K/Akt Signaling

In addition to its effects on Plk1, this compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[11][12] This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a common feature of many cancers.[12] By inhibiting PI3K, this compound can suppress downstream signaling through Akt, further contributing to its anti-proliferative and pro-apoptotic effects.[21]

Preclinical Data

This compound has demonstrated anti-cancer activity in a broad range of preclinical models, both in vitro and in vivo.

In Vitro Activity

This compound has shown potent cytotoxic effects against numerous cancer cell lines with IC50 values typically in the nanomolar range.[13][22]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | ~100-250 | [13] |

| DU145 | Prostate Cancer | ~50-100 | [13] |

| A549 | Lung Cancer | ~50-500 | [13] |

| K562 | Chronic Myeloid Leukemia | ~50 | [23] |

| SCLC cell lines | Small Cell Lung Cancer | Nanomolar concentrations | [22][24] |

| EGI-1 | Cholangiocarcinoma | 100 | [20] |

| A549 | Lung Adenocarcinoma | <100 | [25] |

| MCF-7 | Breast Cancer | ~100-1000 | [25] |

| MDA-MB231 | Breast Cancer | ~100-1000 | [25] |

| RPMI 8226 | Multiple Myeloma | >1000 | [25] |

| U87-MG | Glioblastoma | >1000 | [25] |

In Vivo Efficacy

In animal models, this compound has demonstrated significant tumor growth inhibition in various xenograft and patient-derived xenograft (PDX) models of cancer.[22][24] For instance, in preclinical models of small cell lung cancer, this compound showed efficacy equivalent to standard-of-care agents like irinotecan and cisplatin.[22]

Clinical Trials

This compound has been evaluated in numerous clinical trials for both hematological malignancies and solid tumors.

| Phase | Cancer Type | Key Findings | Reference |

| Phase I/II | Myelodysplastic Syndromes (MDS) | Acceptable safety profile. Showed biologic activity with reduction or stabilization of bone marrow blasts and improved peripheral blood counts in a subset of patients. | [15][26] |

| Phase III (ONTIME) | Higher-Risk MDS | Did not meet the primary endpoint of overall survival compared to best supportive care. However, a post-hoc analysis suggested a survival benefit in a subset of patients who had progressed on or failed previous treatment with hypomethylating agents. | [27] |

| Phase III (INSPIRE) | Higher-Risk MDS | Did not meet the primary endpoint of significantly improved overall survival versus physician's choice of therapy. | [28][29] |

| Phase I | Advanced Solid Tumors | Oral this compound was tolerable with urinary toxicity being the dose-limiting toxicity. The recommended Phase II dose was determined to be 560 mg twice daily. Antitumor activity was observed in head and neck squamous cell carcinomas. | [11][12][30] |

| Phase I | Solid Tumors and Pancreatic Cancer (in combination with gemcitabine) | The combination was tolerable, and the recommended Phase II dose was established. Synergistic antitumor activity was suggested based on preclinical data. | [31] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Plk1 inhibitors like this compound.

In Vitro Plk1 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Plk1 in a cell-free system.

Materials:

-

Recombinant Plk1 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

Plk1 substrate (e.g., casein or a specific peptide substrate)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then further dilute in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted this compound or vehicle control (DMSO).

-

Add 2 µL of diluted Plk1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects Plk1 activity.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[3][28]

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.[6][8][11]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound or other test compounds

-

PBS (Phosphate-Buffered Saline)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as for the cell viability assay.

-

Harvest the cells by trypsinization and collect any floating cells from the medium.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in ice-cold PBS.

-

Fix the cells by adding the cell suspension dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours for fixation.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[1][4][5][22][32]

Western Blot Analysis of Cell Cycle Proteins

This method is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins following drug treatment.

Materials:

-

Cancer cell lines treated with this compound

-

RIPA lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[25][30][31]

Immunofluorescence Staining of Mitotic Spindles

This technique allows for the visualization of the mitotic spindle and chromosomes to assess the morphological effects of this compound on mitosis.

Materials:

-

Cells grown on sterile glass coverslips

-

This compound

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for DNA staining

-

Mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Plate cells on coverslips and treat with this compound for the desired time.

-

Fix the cells with ice-cold methanol or paraformaldehyde.

-

If using paraformaldehyde, permeabilize the cells.

-

Block non-specific antibody binding.

-

Incubate with the anti-α-tubulin primary antibody.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash with PBS.

-

Stain the DNA with DAPI or Hoechst.

-

Mount the coverslips onto glass slides.

-

Visualize the cells using a fluorescence or confocal microscope to observe spindle morphology.[2][7][12][16]

Animal Xenograft Model for Efficacy Studies

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Immunodeficient mice (e.g., nude or NSG mice)

-

Human cancer cell line or patient-derived tumor tissue

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject human cancer cells into the flank of immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule and route of administration.

-

Measure tumor volume using calipers 2-3 times per week.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth between the treatment and control groups to determine the efficacy of this compound.[14][27][29]

Conclusion

This compound is a multi-kinase inhibitor with a complex mechanism of action that includes the inhibition of Plk1 and PI3K signaling pathways. Its ability to induce mitotic arrest and apoptosis in cancer cells has been demonstrated in numerous preclinical studies. While clinical trials have yielded mixed results, this compound continues to be an important tool for studying the roles of Plk1 and other signaling pathways in cancer and holds potential for further development, possibly in combination with other therapies or in specific patient populations identified by predictive biomarkers. The ongoing debate regarding its primary mechanism of action highlights the complexity of drug-target interactions and the need for comprehensive preclinical characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. wp.uthscsa.edu [wp.uthscsa.edu]

- 6. broadpharm.com [broadpharm.com]

- 7. Immunoflourescent staining of cytoplasmic and spindle microtubules in mouse fibroblasts with antibody to tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. benchchem.com [benchchem.com]

- 13. Patient derived xenograft (PDX) model development [bio-protocol.org]

- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections | Springer Nature Experiments [experiments.springernature.com]

- 17. revvity.com [revvity.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. media.cellsignal.com [media.cellsignal.com]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 22. xenograft.org [xenograft.org]

- 23. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]

- 24. promega.com [promega.com]

- 25. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]

- 26. benchchem.com [benchchem.com]

- 27. Western Blot Protocol | Proteintech Group [ptglab.com]

- 28. researchgate.net [researchgate.net]

- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 30. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. tumor.informatics.jax.org [tumor.informatics.jax.org]

The Journey of Rigosertib: A Multi-Kinase Inhibitor Forging a Path in Cancer Therapy

Newtown, PA - Rigosertib (ON 01910.Na), a novel synthetic benzyl styryl sulfone, has carved a complex and evolving path in the landscape of oncology drug development. Initially identified as a dual inhibitor of Polo-like kinase 1 (PLK1) and phosphoinositide 3-kinase (PI3K) pathways, its mechanism of action has since been shown to be multifaceted, also encompassing roles as a Ras mimetic and a microtubule-destabilizing agent. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound in the treatment of various cancers.[1][2][3][4]

Discovery and Preclinical Evaluation

This compound emerged from a family of styryl benzyl sulfones as a potent, non-ATP-competitive inhibitor of PLK1 with an IC50 of 9 nM.[5] This mechanism induces mitotic arrest characterized by spindle abnormalities, leading to apoptosis in cancer cells.[2][6] Further research revealed its ability to also inhibit the PI3K/Akt signaling pathway, a critical mediator of cell growth and survival that is frequently deregulated in many human malignancies.[1][4][7] More recent studies have proposed that this compound functions as a Ras mimetic, interfering with Ras-Raf binding, and also as a microtubule-destabilizing agent, contributing to its anti-cancer effects.[2][8]

Preclinical studies demonstrated that this compound induces cytotoxicity in a wide array of cancer cell lines, with GI50 values typically ranging from 50 to 200 nM.[2] In head and neck squamous cell carcinoma (HNSCC) cell lines, this compound treatment led to the inhibition of the PI3K/Akt/mTOR pathway and induced oxidative stress.[7] In vivo, this compound has shown significant tumor growth inhibition in various xenograft models, including those for liver, breast, and pancreatic cancers, without significant evidence of myelotoxicity, neuropathy, or cardiotoxicity.[2]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound's anti-neoplastic activity stems from its ability to interfere with multiple critical cellular processes. The primary described mechanisms include:

-

PLK1 Inhibition: As a non-ATP-competitive inhibitor of PLK1, this compound disrupts the G2/M cell cycle transition, leading to mitotic arrest and apoptosis.[9] This is characterized by the formation of abnormal mitotic spindles.[2]

-

PI3K/Akt Pathway Inhibition: this compound suppresses the PI3K/Akt/mTOR signaling cascade, which is crucial for cell proliferation, survival, and resistance to therapy.[1][7]

-

Ras Mimetic Activity: this compound has been shown to act as a Ras mimetic, binding to the Ras-binding domains of effector proteins and thereby inhibiting downstream signaling pathways like the Raf-MEK-ERK cascade.[2][3]

-

Induction of Oxidative Stress: The compound has been observed to increase the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.[7]

-

Microtubule Destabilization: Recent evidence from CRISPR genome-wide screens suggests that this compound also functions as a microtubule-depolymerizing agent, leading to cell-cycle alterations typical of other microtubule poisons.[2][10]

Signaling Pathways and Experimental Workflow

The complex interplay of this compound's mechanisms of action can be visualized through its impact on key signaling pathways.

Caption: this compound's multi-targeted mechanism of action.

A typical experimental workflow to assess the in vitro efficacy of this compound involves a series of established molecular and cellular biology techniques.

Caption: In vitro experimental workflow for this compound.

Quantitative Preclinical Data

The following table summarizes key in vitro and in vivo preclinical data for this compound.

| Parameter | Value | Cell Lines/Model | Reference |

| PLK1 Inhibition (IC50) | 9 nM | Cell-free assay | [5][6] |

| Multi-kinase Inhibition (IC50) | 18-260 nM | PLK2, PDGFR, Flt1, BCR-ABL, Fyn, Src, CDK1 | [5] |

| Cell Killing Activity (IC50) | 50-250 nM | 94 different tumor cell lines | [5] |

| Tumor Growth Inhibition (in vivo) | 200-250 mg/kg | Mouse xenograft models (Bel-7402, MCF-7, MIA-PaCa, BT20) | [5] |

| Apoptosis Induction | 20-250 nM | Various tumor cells | [11] |

Clinical Development

This compound has undergone extensive clinical investigation in both intravenous and oral formulations for a variety of hematological malignancies and solid tumors.[12][13]

Pharmacokinetics

Pharmacokinetic studies have been conducted for both intravenous and oral this compound.

Table 1: Pharmacokinetics of Oral this compound

| Parameter | Value (Fasting) | Value (Fed) | Patient Population | Reference |

| Absolute Bioavailability | 34.8% | 13.9% | MDS Patients (560 mg dose) | [14][15] |

| Tmax | ~1 hour | - | MDS Patients | [16] |

| Elimination Half-life (plasma) | 2.79 ± 1.23 h | - | MDS Patients | [14][16] |

| Effect of Food on Cmax | - | 77% decrease | MDS Patients | [14][16] |

| Effect of Food on AUC | - | 61% decrease | MDS Patients | [14][16] |

Table 2: Pharmacokinetics of Intravenous this compound

| Parameter | Value | Patient Population | Reference |

| Elimination Half-life (plasma) | 3.25 ± 0.97 h | Advanced Cancer Patients | [16] |

| Excretion | Urinary | Advanced Cancer Patients | [17] |

Clinical Trials in Myelodysplastic Syndromes (MDS)

This compound has been extensively studied in patients with MDS, particularly those who have failed hypomethylating agents.

Table 3: Key Phase I/II Clinical Trial Results in MDS

| Trial Phase | Formulation | Key Findings | Reference |

| Phase I | Oral | MTD: 700 mg b.i.d. (DLT: dysuria, shortness of breath). Clinical activity observed, including bone marrow complete remissions. | [14][15] |

| Phase I/II | Intravenous | Well-tolerated up to 23 cycles. 53% of evaluable patients showed bone marrow/peripheral blood responses or stable disease. | [8] |

A pivotal Phase III trial (INSPIRE) evaluating intravenous this compound in higher-risk MDS patients who had failed hypomethylating agents did not meet its primary endpoint of improved overall survival.[18]

Clinical Trials in Solid Tumors

This compound has also been evaluated in patients with advanced solid tumors, both as a single agent and in combination with chemotherapy.

Table 4: Key Phase I/II Clinical Trial Results in Solid Tumors

| Trial Phase | Formulation | Cancer Type | Key Findings | Reference |

| Phase I | Oral | Advanced Solid Malignancies | MTD: 560 mg twice daily. Activity seen in head and neck SCC (1 CR, 1 PR). | [1][19] |

| Phase I | Intravenous | Advanced Cancer | 41% of evaluable patients achieved stable disease. | [17] |

| Phase I (Combination) | Intravenous | Solid Tumors (including Pancreatic) | RPTD with gemcitabine: this compound 1,800 mg/m² and gemcitabine 1,000 mg/m². Partial responses observed in pancreatic cancer, thymic cancer, and Hodgkin lymphoma. | [9][20] |

| Phase II/III (Combination) | Intravenous | Metastatic Pancreatic Cancer | Combination with gemcitabine failed to demonstrate an improvement in survival or response compared to gemcitabine alone. | [21] |

| Phase I/IIa (Combination) | Oral | KRAS+ NSCLC | Combination with nivolumab showed early signs of anti-cancer activity. | [22][23] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the evaluation of this compound.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Western Blot Analysis

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, PLK1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).[24]

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.[24]

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[24][25]

-

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).

Conclusion

This compound represents a fascinating case study in cancer drug development, with its evolving understanding from a dual kinase inhibitor to a multi-faceted anti-cancer agent. While it has faced setbacks in late-stage clinical trials for certain indications, its unique mechanisms of action continue to fuel interest in its potential, particularly in combination therapies and for specific patient populations with defined molecular biomarkers. The ongoing research into its role in modulating the tumor microenvironment and overcoming resistance to checkpoint inhibitors highlights the continued exploration of this intriguing molecule's therapeutic utility.[26]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) | MDPI [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. ON 01910.Na (this compound) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancernetwork.com [cancernetwork.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Pharmaceutical-Grade this compound Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Portico [access.portico.org]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. Phase I Clinical Trial of Oral this compound in Patients with Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Phase 1 study of intravenous this compound (ON 01910.Na), a novel benzyl styryl sulfone structure producing G2/M arrest and apoptosis, in adult patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. targetedonc.com [targetedonc.com]

- 19. Phase I study of oral this compound (ON 01910.Na), a dual inhibitor of the PI3K and Plk1 pathways, in adult patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phase I study of this compound, an inhibitor of the phosphatidylinositol 3-kinase and Polo-like kinase 1 pathways, combined with gemcitabine in patients with solid tumors and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A phase II/III randomized study to compare the efficacy and safety of this compound plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cancernetwork.com [cancernetwork.com]

- 23. oncnursingnews.com [oncnursingnews.com]

- 24. Efficacy of this compound, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ashpublications.org [ashpublications.org]

- 26. Onconova Therapeutics Announces Preclinical Data Demonstrating the Synergistic Anti-Cancer Activity of this compound Combined With Immune Checkpoint Blockade [drug-dev.com]

A Technical Guide to the Preclinical Anti-Tumor Effects of Rigosertib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rigosertib (ON 01910.Na) is a styryl benzyl sulfone small molecule inhibitor that has been the subject of extensive preclinical investigation for its anti-tumor properties. Initially identified as a Polo-like kinase 1 (PLK1) inhibitor, its mechanism of action is now understood to be multi-faceted, targeting several key pathways involved in cancer cell proliferation and survival.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its anti-tumor effects, mechanisms of action, and relevant experimental methodologies. The information is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Mechanism of Action

The precise mechanism of action of this compound has been a subject of investigation and debate, with evidence pointing towards multiple modes of anti-cancer activity.[1][5]

-

RAS Mimetic: this compound has been shown to function as a RAS mimetic, binding to the RAS-binding domain (RBD) of RAS effector proteins such as RAF kinases.[1][6][7] This interaction prevents the binding of active RAS to its effectors, thereby inhibiting downstream signaling through the RAS-RAF-MEK-ERK pathway.[1][6]

-

PI3K/Akt/mTOR Pathway Inhibition: Several studies have demonstrated that this compound inhibits the PI3K/Akt/mTOR signaling pathway.[2][8][9][10] This inhibition is observed through the decreased phosphorylation of key pathway components like AKT and is associated with the induction of apoptosis.[5][11]

-

Microtubule Destabilization: Recent evidence suggests that this compound acts as a microtubule-destabilizing agent.[5][12] This activity is believed to contribute significantly to its ability to induce mitotic arrest and apoptosis in cancer cells.[7][12]

-

Polo-like Kinase 1 (PLK1) Inhibition: this compound was initially characterized as a PLK1 inhibitor.[2][3][4] PLK1 is a critical regulator of mitosis, and its inhibition by this compound contributes to G2/M cell cycle arrest.[2][5]

-

Induction of Oxidative Stress: this compound has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[8][9] This, in turn, can activate stress-induced signaling pathways like JNK and contribute to apoptosis.[8][9]

Signaling Pathways Affected by this compound

The anti-tumor effects of this compound are a consequence of its impact on multiple interconnected signaling pathways crucial for cancer cell growth and survival.

Preclinical Efficacy: In Vitro Studies

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines in vitro.

Quantitative Data from In Vitro Studies

| Cell Line | Cancer Type | IC50 (nM) | Observed Effects | Reference |

| Various | Small Cell Lung Cancer | Nanomolar range | Cytotoxicity | [13][14][15] |

| FaDu, UMSCC 47 | Head and Neck Squamous Cell Carcinoma | Dose-dependent | Cytotoxicity, Apoptosis, PI3K/Akt/mTOR inhibition | [8] |

| K562, Ba/F3 T315I | Leukemia (BCR-ABL positive) | Dose-dependent | Growth inhibition, Apoptosis | [4] |

| 5TGM1, KMS28, RPMI8226, JJN3, OPM2 | Multiple Myeloma | 1 - 500 | Growth suppression | [16] |

| Various (94 cell lines) | Various Cancers | 50 - 250 | Cytotoxicity | [3] |

Preclinical Efficacy: In Vivo Studies

The anti-tumor activity of this compound has been confirmed in several preclinical in vivo models, demonstrating its potential for clinical translation.

Quantitative Data from In Vivo Studies

| Cancer Type | Model | Treatment | Key Findings | Reference |

| Neuroblastoma | MYCN-amplified PDX | This compound | Delayed tumor growth, prolonged survival (median: 31 vs 22 days) | [5][11] |

| Head and Neck Squamous Cell Carcinoma | Orthotopic xenograft | This compound | Tumor growth reduction | [2] |

| Multiple Myeloma | 5TGM1 mouse model | This compound (100 mg/kg QD) | Significantly suppressed tumor progression, increased survival (median: 44.5 vs 35 days) | [16] |

| Colorectal & Lung Cancer | HCT116 & A549 xenografts | This compound | Potent inhibition of tumor growth | [6] |

| Rhabdomyosarcoma | Xenograft model | This compound | Delayed tumor growth, prolonged survival | [7] |

Combination Therapies

Preclinical studies have explored the synergistic potential of this compound in combination with other anti-cancer agents.

-

With Vincristine: Synergistic effects were observed against neuroblastoma.[5]

-

With PI3K/mTOR inhibitors: This combination effectively blocked tumor growth and resistance in ovarian cancer models.[17]

-

With Immune Checkpoint Blockade: this compound enhanced the efficacy of immune checkpoint inhibitors in a murine melanoma model by remodeling the tumor microenvironment.[18][19]

-

With ABL Tyrosine Kinase Inhibitors (TKIs): Combination therapy showed synergistic inhibitory effects on Philadelphia chromosome-positive leukemia cells.[4]

Experimental Protocols

The following are generalized methodologies for key experiments cited in preclinical studies of this compound.

Cell Viability and Cytotoxicity Assays

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Assay: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.

-

Data Analysis: Absorbance or luminescence is measured, and data is normalized to vehicle-treated controls to determine the percentage of viable cells. IC50 values are calculated using non-linear regression analysis.

Apoptosis Assays

-

Cell Treatment: Cells are treated with this compound or vehicle control for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining:

-

Annexin V/Propidium Iodide (PI) Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by staining with FITC-conjugated Annexin V and PI.

-

Caspase Activity Assay: Cells are incubated with a fluorescently labeled caspase substrate (e.g., for caspase-3/7).

-

-

Flow Cytometry: Stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells, or cells with active caspases.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.

-

Fixation: Cells are fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a DNA-intercalating dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.

-

Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.

-

Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

In Vivo Tumor Xenograft Studies

-

Cell Implantation: A specified number of cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). For patient-derived xenografts (PDX), tumor fragments are implanted.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a specified dose and schedule. The control group receives a vehicle.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight and general health are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when mice show signs of excessive toxicity. Survival studies continue until the humane endpoint is reached.

-

Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare tumor growth inhibition between treated and control groups. For survival studies, Kaplan-Meier curves are generated. Tumors may be excised at the end of the study for further analysis (e.g., immunohistochemistry for apoptosis markers).

Conclusion

Preclinical studies have established this compound as a promising anti-tumor agent with a complex and multi-targeted mechanism of action. Its ability to inhibit key oncogenic pathways such as RAS-RAF-MEK and PI3K-AKT, coupled with its microtubule-destabilizing activity, results in potent anti-proliferative and pro-apoptotic effects in a broad range of cancers. In vivo studies have consistently demonstrated its efficacy in delaying tumor growth and prolonging survival. The synergistic effects observed in combination with other anti-cancer agents further highlight its therapeutic potential. The data summarized in this guide provides a strong rationale for the continued clinical development of this compound as a novel cancer therapy.

References

- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dual pathway inhibitor this compound is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of the polo-like kinase inhibitor this compound, alone or in combination with Abelson tyrosine kinase inhibitors, against break point cluster region-c-Abelson-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-tumor effects of this compound in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ON 01910.Na (this compound) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.mssm.edu [scholars.mssm.edu]

- 10. researchgate.net [researchgate.net]

- 11. Anti-tumor effects of this compound in high-risk neuroblastoma | Human Rights Profile Area [humanrights.lu.se]

- 12. Pharmaceutical-Grade this compound Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ashpublications.org [ashpublications.org]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. Onconova Therapeutics Announces Preclinical Data Demonstrating the Synergistic Anti-Cancer Activity of this compound Combined With Immune Checkpoint Blockade [drug-dev.com]

- 19. Onconova Therapeutics Announces the Peer-Reviewed Publication of Preclinical Data Demonstrating the Synergistic Anti-Cancer Activity of this compound Combined with Immune Checkpoint Blockade | ONTX Stock News [stocktitan.net]

Rigosertib's Impact on Cell Cycle Progression and Mitotic Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rigosertib (ON 01910.Na) is a novel styryl-benzyl-sulfone that has demonstrated significant anti-cancer activity in a wide range of preclinical and clinical studies. Its primary mechanism of action involves the disruption of cell cycle progression, leading to a potent mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of this compound's effects on the cell cycle, detailing its multi-targeted mechanism, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this process is a hallmark of cancer, making it a critical target for therapeutic intervention. This compound has emerged as a promising anti-cancer agent due to its ability to interfere with key regulators of the cell cycle, particularly during the G2 and M phases. Initially identified as a non-ATP competitive inhibitor of Polo-like kinase 1 (PLK1), further research has revealed a more complex mechanism of action, including the inhibition of the PI3K/Akt pathway, interaction with the RAS-RAF-MEK-ERK signaling cascade, and destabilization of microtubule dynamics.[1][2] This multi-pronged attack contributes to its efficacy across a broad spectrum of malignancies, including myelodysplastic syndromes (MDS), solid tumors, and various leukemias.[1][3]

Mechanism of Action: A Multi-Targeted Approach

This compound's ability to induce mitotic arrest stems from its interaction with several key cellular components and signaling pathways.

Inhibition of Polo-like Kinase 1 (PLK1)

PLK1 is a master regulator of mitosis, playing a crucial role in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1] this compound was initially described as a potent, non-ATP-competitive inhibitor of PLK1 with an IC50 of 9 nM in cell-free assays.[4][5] By inhibiting PLK1, this compound disrupts the G2/M transition, leading to mitotic arrest and apoptosis.[6] However, the direct inhibition of PLK1 by this compound has been a subject of debate, with some studies suggesting alternative mechanisms for the observed mitotic arrest.[1][2]

Disruption of the PI3K/Akt Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation.[7][8] this compound has been shown to inhibit this pathway in various cancer cell lines, including those from head and neck squamous cell carcinoma (HNSCC) and mantle cell lymphoma.[7][9] This inhibition is thought to occur through this compound's binding to the Ras Binding Domain (RBD) of PI3K.[7] The downregulation of PI3K/Akt signaling contributes to the induction of apoptosis and cell cycle arrest.[4][7][10]

Interaction with the RAS Signaling Pathway

The RAS family of small GTPases are key upstream regulators of multiple signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K/Akt pathways. This compound has been proposed to act as a RAS mimetic, binding to the RBDs of RAS effector proteins and thereby inhibiting downstream signaling.[1][11] This disruption of RAS signaling can lead to decreased proliferation and survival of cancer cells.

Microtubule Destabilization

Recent evidence strongly suggests that this compound also functions as a microtubule-destabilizing agent.[2][12] It has been shown to bind to αβ-tubulin heterodimers at a site similar to colchicine, preventing microtubule polymerization.[12][13] This interference with microtubule dynamics leads to defective mitotic spindle assembly, a key trigger for mitotic arrest and subsequent apoptosis.[12][14] This mechanism is similar to that of vinca alkaloids, though this compound is generally better tolerated.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell cycle progression and viability across various cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % of Cells in G2/M Phase (vs. Control) | Reference |

| A549 | Lung Adenocarcinoma | 100 nM | 24, 48, 72 h | 23-24% (vs. 8-16%) | [11] |

| A549 | Lung Adenocarcinoma | 1 µM | 24, 48, 72 h | 54-63% (vs. 8-16%) | [11] |

| U87-MG | Glioblastoma | 1 µM | 24, 48, 72 h | 60-67% (vs. 19-24%) | [11] |

| EGI-1 | Cholangiocarcinoma | 100 nM | 24 h | ~50% | [15] |

| HeLa | Cervical Carcinoma | > 0.5 µM | 24 h | >95% | [16] |

| C33A | Cervical Carcinoma | > 0.5 µM | 24 h | >95% | [16] |

| HL-60 | Myeloid Leukemia | 50 nM | 24, 48 h | Increased | [3] |

| MDS-L | Myelodysplastic Syndrome | 100-200 nM | 48 h | Increased | [3] |

Table 2: Mitotic Index and Apoptosis Induction by this compound

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Mitotic Index (% vs. Control) | Apoptosis Induction | Reference |

| HL-60 | Myeloid Leukemia | 50 nM | 24 h | 7.9% (vs. 2.0%) | Yes | [3] |

| HL-60 | Myeloid Leukemia | 50 nM | 48 h | 16.2% (vs. 2.0%) | Yes | [3] |

| MDS-L | Myelodysplastic Syndrome | 100 nM | 48 h | 9.0% (vs. 1.5%) | Yes | [3] |

| MDS-L | Myelodysplastic Syndrome | 200 nM | 48 h | 15.5% (vs. 1.5%) | Yes | [3] |

| DLD1 | Colorectal Cancer | Not Specified | Not Specified | Increased | Yes | [17] |

| HCT116 | Colorectal Cancer | Not Specified | Not Specified | Increased | Yes | [17] |

| RD | Rhabdomyosarcoma | 250 nM | 24 h | Increased | Yes | [18] |

| SKNAS | Neuroblastoma | 250 nM | 24 h | Increased | Yes | [18] |

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| Multiple Tumor Cell Lines | Various | 50-250 nM | [5] |

| HeLa | Cervical Carcinoma | 115 nM | [16] |

| C33A | Cervical Carcinoma | 45 nM | [16] |

| PLK1 (cell-free) | - | 9 nM | [4][5] |

Signaling Pathways and Experimental Workflows

This compound's Multi-Targeted Signaling Inhibition

Caption: this compound's multi-targeted mechanism of action.

Experimental Workflow for Assessing this compound's Activity

Caption: Workflow for studying this compound's effects.

Detailed Experimental Protocols

Cell Culture and Drug Treatment

Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a predetermined density to achieve approximately 70-80% confluency at the time of treatment. This compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells for various time points as indicated in specific assays.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvest: After treatment with this compound, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Fixation: Cells are washed with ice-cold PBS and fixed in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

-

Data Acquisition: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.[11][16]

Western Blotting for Cell Cycle Regulatory Proteins

-

Protein Extraction: Following this compound treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against proteins of interest (e.g., phospho-histone H3 (Ser10), Cyclin B1, CDK1, p-CDK1 (Tyr15), cleaved caspase-3, PARP, Akt, p-Akt).[15][19]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Mitotic Spindle Analysis

-

Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunostaining: Cells are blocked and then incubated with a primary antibody against α-tubulin to visualize the microtubules of the mitotic spindle.

-

Secondary Antibody and Counterstaining: After washing, cells are incubated with a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on slides, and the mitotic spindles are visualized using a fluorescence microscope to assess for abnormalities.[18]

Apoptosis Assay by Annexin V/PI Staining

-

Cell Harvest: Both floating and adherent cells are collected after this compound treatment.

-

Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[18]

Conclusion

This compound is a potent anti-cancer agent that exerts its effects through a multi-targeted mechanism, primarily leading to mitotic arrest and apoptosis. Its ability to inhibit PLK1, disrupt the PI3K/Akt and RAS signaling pathways, and destabilize microtubule dynamics makes it a promising therapeutic for a variety of cancers. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of this compound. Continued investigation into its complex mechanism of action will be crucial for identifying predictive biomarkers and optimizing its clinical application.

References

- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) [mdpi.com]

- 3. This compound induces cell death of a myelodysplastic syndrome-derived cell line by DNA damage-induced G2/M arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ON 01910.Na (this compound) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The dual pathway inhibitor this compound is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound induces mitotic arrest and apoptosis in RAS-mutated rhabdomyosarcoma and neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmaceutical-Grade this compound Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Induces Mitotic Arrest and Apoptosis in RAS-Mutated Rhabdomyosarcoma and Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound is a more effective radiosensitizer than cisplatin in concurrent chemo-radiation treatment of cervical carcinoma, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy of this compound, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. [Anti-Tumor Effect of this compound on HEL and K562 Cells and Its Related Mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Understanding the Allosteric Inhibition of Plk1 by Rigosertib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rigosertib, a small molecule inhibitor initially characterized as an allosteric inhibitor of Polo-like kinase 1 (Plk1). We will delve into the quantitative data defining its activity, the experimental protocols used for its characterization, and the complex, debated mechanisms surrounding its mode of action. This document is intended to serve as a detailed resource for professionals in oncology research and drug development.

The Plk1 Signaling Pathway: A Master Regulator of Mitosis

Polo-like kinase 1 (Plk1) is a highly conserved serine/threonine kinase that plays a critical role in regulating multiple stages of cell division.[1] Its expression and activity are tightly controlled, peaking during the G2 and M phases of the cell cycle.[2] Plk1 is a key orchestrator of mitotic entry, centrosome maturation, bipolar spindle formation, and cytokinesis.[2][3] Upstream, its activation is notably triggered by Aurora A kinase in conjunction with its cofactor Bora, which phosphorylates Plk1 at Threonine 210 (T210) in the T-loop of the kinase domain.[4] Once active, Plk1 phosphorylates a multitude of substrates to drive mitotic progression. A crucial positive feedback loop involves Plk1 phosphorylating and activating the phosphatase Cdc25C while inhibiting the kinases WEE1 and MYT1.[3][4] This dual action leads to the rapid activation of the Cyclin B1/CDK1 complex, the master switch that triggers entry into mitosis.[4] Given its central role in cell proliferation and its frequent overexpression in various cancers, Plk1 is an attractive target for anticancer therapy.[1]

This compound's Mechanism of Action: A Complex and Debated Topic

This compound (ON-01910) was initially identified as a non-ATP-competitive inhibitor of Plk1, suggesting an allosteric mechanism of action.[5] This was supported by early kinase assays where its inhibitory constant was not affected by increasing ATP concentrations.[5] However, the clinical development of this compound has been complicated by a growing body of evidence suggesting it is a multi-target inhibitor.[5][6][7]

While Plk1 inhibition remains a cited mechanism, several alternative or concurrent modes of action have been proposed:

-

Ras Mimetic: this compound has been shown to bind to the Ras-binding domain (RBD) of Ras effector proteins like Raf kinase and PI3K, thereby inhibiting downstream signaling pathways such as Ras/Raf/MEK and PI3K/Akt.[8]

-

PI3K/Akt Pathway Inhibition: Independent of its effects on Ras, this compound has been reported to directly inhibit the PI3K/Akt pathway, a critical pro-survival signaling cascade in many cancers.[9][10][11]

-